molecular formula C13H17ClN2 B12633720 2-Amino-8-methyl-3-propylquinoline hydrochloride CAS No. 1171072-56-2

2-Amino-8-methyl-3-propylquinoline hydrochloride

Cat. No.: B12633720
CAS No.: 1171072-56-2
M. Wt: 236.74 g/mol
InChI Key: HEPSBMPOIPRRJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Amino-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.

    8-Methylquinoline: Does not have the amino and propyl groups, affecting its reactivity.

    3-Propylquinoline: Missing the amino and methyl groups, altering its biological activity.

Uniqueness

2-Amino-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1171072-56-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

8-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-3-5-11-8-10-7-4-6-9(2)12(10)15-13(11)14;/h4,6-8H,3,5H2,1-2H3,(H2,14,15);1H

InChI Key

HEPSBMPOIPRRJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC=CC(=C2N=C1N)C.Cl

Origin of Product

United States

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